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Cat. No.: B15586047 Get Quote

Application Notes and Protocols for P160
Peptide-Based Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

the P160 peptide (VPWMEPAYQRFL) as a strategy for the targeted delivery of therapeutic

agents to tumors. P160 is a dodecapeptide identified through phage display that has

demonstrated high affinity for neuroblastoma and breast cancer cells, making it a promising

vector for targeted cancer therapy.[1][2]

Introduction
The P160 peptide selectively binds to and is internalized by specific cancer cells, offering a

mechanism to increase the concentration of therapeutic agents at the tumor site while

minimizing systemic toxicity.[1][2] This targeted approach holds significant potential for

enhancing the efficacy of various cancer treatments, including chemotherapy and radiotherapy.

These notes detail the underlying mechanisms, quantitative binding and internalization data,

and step-by-step protocols for key experimental procedures.

Mechanism of Action
The P160 peptide targets tumors by binding to cell-surface Keratin 1 (K1), a protein found to

be overexpressed on the surface of various cancer cells, including breast cancer.[3][4]
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Following binding, the P160-K1 complex is internalized via receptor-mediated endocytosis.[4]

While the precise downstream signaling cascade initiated by this interaction is an area of

ongoing research, it is understood that this endocytic process facilitates the intracellular

delivery of conjugated therapeutic agents.

Data Presentation
The following tables summarize the quantitative data available for the P160 peptide, providing

key metrics for its binding and internalization in different cancer cell lines.

Parameter Cell Line Value Reference

Sequence - VPWMEPAYQRFL [1][2]

IC50
MDA-MB-435 (Breast

Cancer)
0.6 µM [5]

Binding Inhibition
WAC 2

(Neuroblastoma)
Up to 95% [1]

Internalization
WAC 2

(Neuroblastoma)
~50% of total bound [1]

Internalization
MDA-MB-435 (Breast

Cancer)
~40% of total bound [5]

Experimental Protocols
Detailed methodologies for the synthesis, labeling, and evaluation of the P160 peptide are

provided below.

Protocol 1: Solid-Phase Peptide Synthesis of P160
This protocol describes the manual synthesis of the P160 peptide (VPWMEPAYQRFL) using

Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

Fmoc-L-Leu-Wang resin
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Fmoc-protected amino acids (Fmoc-Phe, Fmoc-Arg(Pbf), Fmoc-Gln(Trt), Fmoc-Tyr(tBu),

Fmoc-Ala, Fmoc-Pro, Fmoc-Glu(OtBu), Fmoc-Met, Fmoc-Trp(Boc), Fmoc-Val)

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure®

Piperidine

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Diethyl ether

HPLC grade water and acetonitrile

Procedure:

Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in

DMF for 5 minutes, followed by a second treatment for 10 minutes.

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling:

Dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and

OxymaPure® (3 equivalents) in DMF.

Add the coupling solution to the resin and shake for 2 hours at room temperature.
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Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat

the coupling step.

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the P160 sequence

(Phe, Arg, Gln, Tyr, Ala, Pro, Glu, Met, Trp, Val).

Final Deprotection: After coupling the final amino acid (Val), perform a final Fmoc

deprotection (step 2).

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w) for

3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitation and Purification:

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, wash with cold ether, and air dry.

Purify the peptide by reverse-phase HPLC.

Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Radiolabeling of P160 with Iodine-125
This protocol details the radiolabeling of the P160 peptide with Iodine-125 (¹²⁵I) using the

Chloramine-T method. The tyrosine residue in the P160 sequence is the primary site of

iodination.

Materials:

P160 peptide
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Sodium Iodide (Na¹²⁵I)

Chloramine-T solution (1 mg/mL in 0.5 M phosphate buffer, pH 7.5)

Sodium metabisulfite solution (2 mg/mL in PBS)

Phosphate buffer (0.5 M, pH 7.5)

Sephadex G-10 column

PBS (phosphate-buffered saline)

Procedure:

Dissolve 10 µg of P160 peptide in 20 µL of 0.5 M phosphate buffer (pH 7.5).

Add 1 mCi (37 MBq) of Na¹²⁵I to the peptide solution.

Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution.

Incubate for 60 seconds at room temperature with gentle mixing.

Quench the reaction by adding 20 µL of sodium metabisulfite solution.

Purify the ¹²⁵I-P160 from free ¹²⁵I and other reactants using a pre-equilibrated Sephadex G-

10 column, eluting with PBS.

Collect fractions and measure the radioactivity to identify the labeled peptide peak.

Assess radiochemical purity by instant thin-layer chromatography (ITLC).

Protocol 3: Fluorescent Labeling of P160 with FITC
This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to the N-terminus

of the P160 peptide. A spacer is often added to the N-terminus to prevent quenching.

Materials:

P160 peptide with an N-terminal spacer (e.g., beta-alanine)
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Fluorescein isothiocyanate (FITC)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

N,N-Diisopropylethylamine (DIPEA)

HPLC for purification

Procedure:

Dissolve the P160 peptide in DMF or DMSO.

Add a 3-molar excess of FITC dissolved in the same solvent.

Add a 6-molar excess of DIPEA to the reaction mixture.

Incubate the reaction in the dark for 2-4 hours at room temperature with gentle stirring.[6]

Monitor the reaction progress by HPLC.

Upon completion, purify the FITC-labeled P160 peptide by reverse-phase HPLC.

Confirm the identity of the labeled peptide by mass spectrometry.

Protocol 4: In Vitro Cell Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of P160 to

cancer cells.

Materials:

¹²⁵I-P160

Unlabeled P160 peptide

Target cancer cells (e.g., WAC 2 neuroblastoma or MDA-MB-435 breast cancer cells)

Binding buffer (e.g., DMEM with 1% BSA)
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Wash buffer (e.g., cold PBS)

Gamma counter

Procedure:

Seed 1 x 10⁶ cells per well in a 24-well plate and allow them to adhere overnight.

Wash the cells with binding buffer.

Prepare serial dilutions of unlabeled P160 peptide in binding buffer.

Add a constant concentration of ¹²⁵I-P160 (e.g., 1 nM) to each well.

Add the varying concentrations of unlabeled P160 to the corresponding wells. Include a

control with no unlabeled peptide (total binding) and a control with a large excess of

unlabeled peptide (non-specific binding).

Incubate for 1 hour at 37°C.

Wash the cells three times with cold wash buffer to remove unbound peptide.

Lyse the cells (e.g., with 1N NaOH) and collect the lysate.

Measure the radioactivity in the lysate using a gamma counter.

Calculate the specific binding at each concentration of unlabeled P160 and determine the

IC50 value.

Protocol 5: In Vitro Internalization Assay by Confocal
Microscopy
This protocol describes the visualization of P160 peptide internalization into cancer cells using

confocal microscopy.

Materials:

FITC-P160
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Target cancer cells (e.g., MDA-MB-435)

Culture medium

Hoechst 33342 (for nuclear staining)

Paraformaldehyde (PFA)

Phosphate-buffered saline (PBS)

Confocal microscope

Procedure:

Seed cells on glass coverslips in a 24-well plate and culture overnight.

Wash the cells with fresh culture medium.

Incubate the cells with FITC-P160 (e.g., 1 µM) in culture medium for 1 hour at 37°C. For a

negative control, perform an incubation at 4°C to inhibit endocytosis.

Wash the cells three times with cold PBS to remove non-internalized peptide.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Stain the nuclei by incubating with Hoechst 33342 for 10 minutes.

Wash the cells three times with PBS.

Mount the coverslips on microscope slides.

Visualize the cellular localization of FITC-P160 using a confocal microscope.

Protocol 6: P160-Doxorubicin Conjugate Synthesis
This protocol provides a general method for conjugating the chemotherapeutic drug

doxorubicin (Dox) to the P160 peptide via a pH-sensitive hydrazone linker.
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Materials:

P160 peptide with a C-terminal cysteine

Doxorubicin hydrochloride

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

Hydrazine hydrate

Dimethylformamide (DMF)

Phosphate buffer (pH 7.2)

HPLC for purification

Procedure:

Doxorubicin-Hydrazide Synthesis: React doxorubicin hydrochloride with an excess of

hydrazine hydrate in DMF to form doxorubicin-hydrazide. Purify the product by precipitation.

Activation of Doxorubicin-Hydrazide: React the doxorubicin-hydrazide with SMCC in DMF to

create a maleimide-functionalized doxorubicin derivative.

Conjugation to P160:

Dissolve the P160-cysteine peptide in phosphate buffer (pH 7.2).

Add the maleimide-activated doxorubicin derivative to the peptide solution.

React for 2-4 hours at room temperature in the dark.

Purification: Purify the P160-Dox conjugate by reverse-phase HPLC.

Characterization: Confirm the structure and purity of the conjugate using mass spectrometry

and HPLC.
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The following diagrams illustrate key experimental workflows and the proposed signaling

pathway for P160 peptide internalization.

Peptide Synthesis & Labeling

Therapeutic Conjugation In Vitro & In Vivo Evaluation

Solid-Phase Peptide Synthesis of P160 Radiolabeling (125I) or
Fluorescent Labeling (FITC)

Conjugation to P160Therapeutic Agent
(e.g., Doxorubicin) In Vitro Binding Assays In Vitro Internalization Assays In Vivo Biodistribution

& Efficacy Studies

Click to download full resolution via product page

P160-based drug delivery experimental workflow.
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Receptor-Mediated Endocytosis

P160 Peptide Keratin 1 (K1) Receptor

Binding

Plasma Membrane

Clathrin-Coated Pit Formation

Early Endosome

Late Endosome / Lysosome

Therapeutic Agent Release

Click to download full resolution via product page

Proposed P160 internalization pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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